molecular formula C15H18O3 B3269445 Ethyl 1-benzyl-2-oxocyclopentanecarboxylate CAS No. 50984-08-2

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate

Cat. No. B3269445
CAS RN: 50984-08-2
M. Wt: 246.3 g/mol
InChI Key: IKDYNDOAHRZGKH-UHFFFAOYSA-N
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Patent
US07388103B2

Procedure details

38.7 grams of anhydrous potassium carbonate and 90 ml of acetone were mixed, then with stirring, to the resulting mixture was dropwise added a solution of 10.4 ml of ethyl 2-oxocyclopentane carboxylate in 45 ml of acetone. After stirring at room temperature for 35 minutes, 16.7 ml of benzyl bromide was dropwise added thereto, and the reaction was allowed to continue under reflux for 3 hours. Then the reaction mixture was cooled to room temperature, filtered, concentrated, and distilled under reduced pressure. 11.54 g of colorless liquid as the second distillate cut was collected. Yield: 66.9%.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
16.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[O:7]=[C:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]([O:15][CH2:16][CH3:17])=[O:14].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CC(C)=O>[CH2:18]([C:9]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH2:11][CH2:12][C:8]1=[O:7])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
38.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, to the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
11.54 g of colorless liquid as the second distillate cut was collected

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1(C(CCC1)=O)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.